2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Beschreibung
The compound 2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Compound ID: G620-0529) is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine moiety and a 2,4-dimethylbenzene sulfonamide group. Its molecular formula is C₂₂H₂₄N₄O₂S, with a molecular weight of 408.52 g/mol . Key physicochemical properties include:
- logP: 4.84 (indicating moderate lipophilicity)
- Hydrogen bond donors/acceptors: 1/6
- Polar surface area: 65.64 Ų (suggesting moderate solubility)
- Stereochemistry: Achiral
The structural design combines a sulfonamide pharmacophore with a pyridazine-piperidine scaffold, which is often associated with biological activity in antimicrobial and kinase-targeting agents .
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-17-6-12-22(18(2)16-17)30(28,29)26-20-9-7-19(8-10-20)21-11-13-23(25-24-21)27-14-4-3-5-15-27/h6-13,16,26H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOHYNTIMRKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyridazine ring.
Sulfonamide Formation: The final step involves the reaction of the pyridazine derivative with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated, halogenated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
The biological activity of 2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is primarily attributed to its interaction with specific molecular targets within biological systems. Key areas of interest include:
Enzyme Inhibition
The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. This property is critical in the context of drug design, where enzyme inhibitors play a significant role in therapeutic strategies.
Receptor Modulation
The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways. This capability opens avenues for research into treatments for conditions such as hypertension and other cardiovascular diseases.
Therapeutic Applications
Research into the therapeutic applications of this compound is ongoing. Some potential areas include:
-
Antimicrobial Agents
- The sulfonamide moiety suggests potential use as an antimicrobial agent, similar to traditional sulfa drugs.
-
Cancer Therapy
- The structural similarity to known anticancer agents indicates potential applications in oncology, particularly in targeting specific cancer cell pathways.
-
Neurological Disorders
- Given its interaction with piperidine and pyridazine moieties, there is potential for applications in treating neurological disorders through modulation of neurotransmitter systems.
Synthetic Routes
The synthesis of 2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. Common methods include:
Suzuki-Miyaura Coupling Reaction
This reaction is widely used for forming carbon-carbon bonds and involves coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Nucleophilic Substitution Reactions
These are employed to introduce the piperidine and pyridazine rings into the compound's structure.
Case Studies
Several studies have explored the applications and efficacy of compounds structurally similar to 2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide:
- Study on Antitumor Activity
- Antimicrobial Efficacy
- Neuropharmacological Effects
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the piperidine and pyridazine rings can interact with various biological pathways, modulating cellular functions.
Vergleich Mit ähnlichen Verbindungen
G620-0599: 4-Butoxy-N-{4-[6-(Morpholin-4-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide
Key Differences :
- Substituents : Replaces the piperidine group with morpholine and introduces a 4-butoxy group on the benzene ring.
- Molecular Weight : 488.57 g/mol (vs. 408.52 g/mol for G620-0529).
- logP : 5.24 (higher lipophilicity due to the butoxy chain) .
| Property | G620-0529 | G620-0599 |
|---|---|---|
| Molecular Formula | C₂₂H₂₄N₄O₂S | C₂₄H₂₈N₄O₄S |
| logP | 4.84 | 5.24 |
| Key Substituents | Piperidine, 2,4-dimethyl | Morpholine, 4-butoxy |
| Hydrogen Bond Acceptors | 6 | 7 |
Compounds 9a–9g: Acylated Piperazine Derivatives
A series of sulfonamide derivatives (e.g., 9a–9g ) from feature piperazine-carbonyl linkages and varied aromatic acyl groups (e.g., trifluoromethylbenzoyl, tert-butylbenzoyl). For example:
- 9a : N-{6-[4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide
- 9g : N-{6-[4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Methanesulfonamide
Key Differences :
Data Highlights :
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Notable Feature |
|---|---|---|---|
| 9a | 198–200 | ~500 | Trifluoromethyl group |
| 9g | 210–212 | ~520 | Methanesulfonamide terminus |
Implications : The acyl-piperazine moiety introduces conformational flexibility, which may enhance binding to targets like kinases or GPCRs. However, increased molecular weight (compared to G620-0529) could reduce bioavailability .
Triazine-Based Sulfonamides ()
Triazine derivatives (e.g., 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides) share the sulfonamide and piperidine groups but utilize a triazine core instead of pyridazine.
Key Differences :
- Core Heterocycle : 1,3,5-Triazine vs. pyridazine.
- Biological Activity : Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .
Implications : The triazine core’s electron-deficient nature may enhance interactions with bacterial enzymes, but pyridazine-based compounds like G620-0529 could offer better metabolic stability due to reduced reactivity .
Chromene-Pyrazolo-Pyrimidine Hybrid ()
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide represents a structurally complex analog with a chromene-pyrazolo-pyrimidine scaffold.
Key Differences :
- Molecular Weight : 589.1 g/mol (vs. 408.52 g/mol for G620-0529).
- Functional Groups : Chromene and fluorophenyl substituents.
- Synthesis : Prepared via palladium-catalyzed cross-coupling .
Research Findings and Implications
- Lipophilicity Trends : G620-0529’s logP (4.84) balances membrane permeability and solubility, whereas G620-0599’s higher logP (5.24) may necessitate formulation adjustments for clinical use .
- Biological Activity : Triazine analogs () show direct antimicrobial effects, suggesting G620-0529’s piperidine-pyridazine scaffold could be optimized for similar targets .
- Synthetic Feasibility : Pyridazine cores (G620-0529) offer simpler synthesis compared to triazine or chromene hybrids, which require multi-step protocols .
Biologische Aktivität
Overview
2,4-Dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide group linked to a benzene ring, which is further substituted with a pyridazine and piperidine moiety. This chemical structure suggests potential biological activity, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The presence of the piperidine moiety may enhance the compound's binding affinity and selectivity for its targets, which could lead to significant pharmacological effects.
1. Cardiovascular Effects
A study evaluated the biological activity of various sulfonamide derivatives, including compounds structurally related to 2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide. The research utilized an isolated rat heart model to assess changes in perfusion pressure and coronary resistance. Results indicated that certain sulfonamide derivatives could significantly alter cardiovascular parameters, suggesting a potential therapeutic role in cardiovascular diseases .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Compound 1 | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
2. Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit antimicrobial properties against various pathogens. The presence of the pyridazine ring is particularly noteworthy as it has been associated with enhanced antimicrobial activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis .
Case Study: Inhibition of COX-II Enzyme
A significant focus has been on the inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is involved in inflammatory processes. Compounds similar to 2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide have been investigated for their inhibitory effects on COX-II, indicating potential applications in treating inflammatory conditions .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These models suggest favorable profiles for bioavailability and tissue distribution based on the compound's physicochemical properties .
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 422.55 g/mol |
| logP | 5.415 |
| Polar Surface Area | 65.275 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Q & A
Q. What are the recommended synthetic routes for 2,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves:
- Pyridazine Ring Formation : Reacting hydrazine with dicarbonyl precursors under controlled conditions (e.g., reflux in ethanol) .
- Sulfonamide Functionalization : Coupling the pyridazine intermediate with a sulfonyl chloride derivative (e.g., 2,4-dimethylbenzenesulfonyl chloride) in the presence of a base like triethylamine .
- Piperidine Substitution : Introducing the piperidin-1-yl group via nucleophilic substitution or Buchwald-Hartwig amination .
Q. Purity Optimization :
- Use column chromatography with gradients of ethyl acetate/hexane for intermediate purification.
- Recrystallize the final product using methanol/water mixtures to achieve >95% purity .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm substituent positions. For example, the piperidine protons appear as multiplet signals at δ 1.45–2.85 ppm .
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1160 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C23H27N5O2S: 462.1912) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Enzyme Inhibition : Test against kinases or carbonic anhydrases using fluorescence-based assays (e.g., 96-well plate format with recombinant enzymes) .
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
Methodological Answer:
- Analog Synthesis : Modify the 2,4-dimethylbenzene sulfonamide or pyridazine-piperidine moieties to assess steric/electronic effects .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide substituent selection .
Q. How should researchers resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes and identify degradation products via tandem mass spectrometry .
- Formulation Optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Chemistry : Optimize reaction parameters (e.g., temperature, solvent polarity) using design of experiments (DoE) .
- Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
- Quality Control : Use inline PAT (process analytical technology) tools like FTIR for real-time monitoring .
Q. How can computational methods predict off-target interactions or toxicity risks?
Methodological Answer:
- Pharmacophore Modeling : Map structural features against toxicity databases (e.g., Tox21) .
- Machine Learning : Train models on ADMET datasets to predict hepatotoxicity or hERG channel inhibition .
- Proteome Screening : Use reverse docking (e.g., SwissTargetPrediction) to identify unintended targets .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout : Silence putative targets in cell lines and assess activity loss .
- Thermal Shift Assays : Measure protein thermal stability shifts upon compound binding .
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC to identify downstream pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
